(4S,5S)-1-Benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-1-Benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzyl group and three phenyl groups attached to a dihydroimidazole ring. The stereochemistry of the compound is defined by the (4S,5S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1-Benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole typically involves a multi-step process. One common method includes the condensation of benzylamine with benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as triphenylphosphine, to form the dihydroimidazole ring. The reaction conditions often require a solvent like dichloromethane and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5S)-1-Benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
(4S,5S)-1-Benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of (4S,5S)-1-Benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S,5S)-1,2-dithiane-4,5-diol
- (4S,5S)-4-hydroxy-5-octylpyrrolidin-2-one
Uniqueness
(4S,5S)-1-Benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole is unique due to its specific chiral configuration and the presence of multiple phenyl groups
Eigenschaften
CAS-Nummer |
920515-99-7 |
---|---|
Molekularformel |
C28H24N2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(4S,5S)-1-benzyl-2,4,5-triphenyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C28H24N2/c1-5-13-22(14-6-1)21-30-27(24-17-9-3-10-18-24)26(23-15-7-2-8-16-23)29-28(30)25-19-11-4-12-20-25/h1-20,26-27H,21H2/t26-,27-/m0/s1 |
InChI-Schlüssel |
VSOVRPJUEZLLSA-SVBPBHIXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN2[C@H]([C@@H](N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.